N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide
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Description
N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H18ClFN2O2 and its molecular weight is 360.81. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Binding Affinity
Research on the molecular interaction of similar compounds with the CB1 cannabinoid receptor highlights the importance of specific conformations and structural features for binding affinity. For instance, the study by Shim et al. (2002) delves into the conformational analysis and pharmacophore models for cannabinoid receptor ligands, emphasizing the steric binding interaction and the potential for antagonist activity based on specific substituents' spatial orientation and electrostatic character (Shim et al., 2002).
Synthesis and Radiolabeling for Imaging
The feasibility of synthesizing and radiolabeling compounds for studying cannabinoid receptors through imaging techniques is explored in works by Katoch-Rouse and Horti (2003). Their research demonstrates the synthesis of radiolabeled compounds with potential as PET radiotracers for CB1 cannabinoid receptors, highlighting the methods and radiochemical yields significant for diagnostic applications (Katoch-Rouse & Horti, 2003).
Structure-Activity Relationships
The structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists have been investigated to understand the structural requirements for potent and selective antagonistic activity. Lan et al. (1999) provide insights into how specific substituents and modifications influence CB1 receptor affinity, offering a foundation for developing pharmacological probes or therapeutic agents with tailored properties (Lan et al., 1999).
Novel Antagonists and Pharmacological Evaluation
Research on novel cannabinoid antagonists such as NESS 0327, as discussed by Ruiu et al. (2003), evaluates their binding affinity, selectivity, and functional antagonism towards CB1 receptors. This work not only contributes to understanding the pharmacological landscape of cannabinoid receptor interactions but also suggests the therapeutic potential of such compounds in modulating cannabinoid receptor-mediated processes (Ruiu et al., 2003).
Molecular Modeling and QSAR Studies
Further, molecular modeling and quantitative structure-activity relationship (QSAR) studies, as seen in the work by Murineddu et al. (2005), provide a computational perspective on the interactions between cannabinoid receptors and their ligands. These studies help in predicting the binding affinity and activity of novel compounds based on their structural attributes, facilitating the rational design of cannabinoids with desired pharmacological properties (Murineddu et al., 2005).
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-7-9-17(10-8-15)23(19(25)22-11-2-1-3-12-22)18(24)14-5-4-6-16(21)13-14/h4-10,13H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRZRSHIPMWPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.